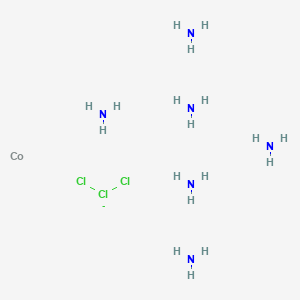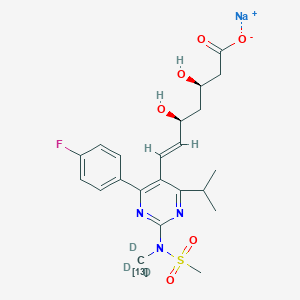
Rosuvastatin-13C,d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin-13C,d3 (sodium) is a labeled form of Rosuvastatin sodium, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (hydrogen-2), respectively . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Rosuvastatin, a widely used statin medication for lowering cholesterol levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin-13C,d3 (sodium) involves multiple steps, starting from the labeled precursors. The process typically includes the following steps :
Preparation of labeled intermediates: The synthesis begins with the preparation of labeled intermediates, such as [2H4] methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Formation of the pyrimidine ring: The labeled intermediates undergo cyclization reactions to form the pyrimidine ring structure.
Introduction of the side chains: The side chains, including the labeled carbon and deuterium atoms, are introduced through various chemical reactions, such as alkylation and acylation.
Final assembly: The final product, Rosuvastatin-13C,d3 (sodium), is obtained through purification and crystallization steps.
Industrial Production Methods
Industrial production of Rosuvastatin-13C,d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Rosuvastatin-13C,d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include various metabolites and derivatives of Rosuvastatin-13C,d3 (sodium), which are used for further studies in pharmacokinetics and drug metabolism .
Wissenschaftliche Forschungsanwendungen
Rosuvastatin-13C,d3 (sodium) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Rosuvastatin in the body.
Drug-Drug Interactions: Helps in understanding how Rosuvastatin interacts with other drugs at the molecular level.
Metabolic Pathways: Used to trace the metabolic pathways of Rosuvastatin and identify its metabolites.
Clinical Research: Employed in clinical studies to evaluate the efficacy and safety of Rosuvastatin in different populations.
Wirkmechanismus
Rosuvastatin-13C,d3 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels in the liver, resulting in increased uptake of low-density lipoprotein (LDL) cholesterol from the blood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another statin medication used to lower cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: Known for its hydrophilic nature and lower potential for drug-drug interactions.
Uniqueness
Rosuvastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies . This makes it a valuable tool in drug development and clinical research.
Eigenschaften
Molekularformel |
C22H27FN3NaO6S |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuterio(113C)methyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3+1D3; |
InChI-Schlüssel |
RGEBGDYYHAFODH-IVRFYTEVSA-M |
Isomerische SMILES |
[2H][13C]([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


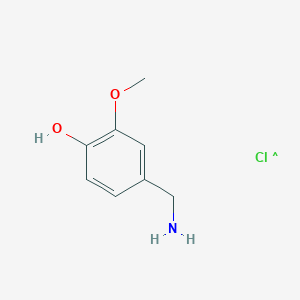
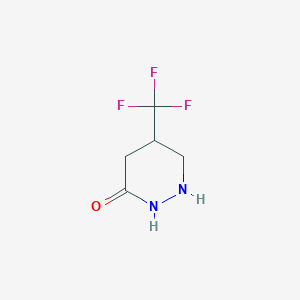
![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
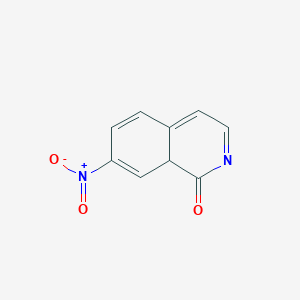

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
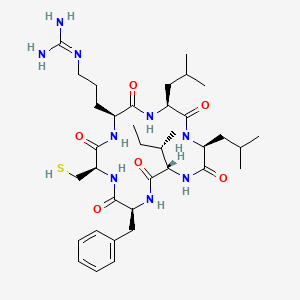
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
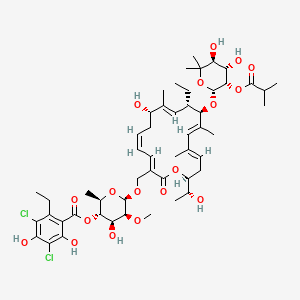
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
